UlipristalAcetate-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

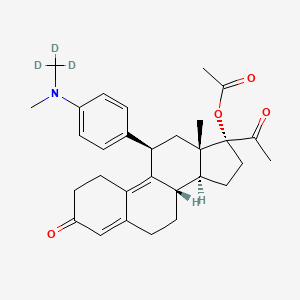

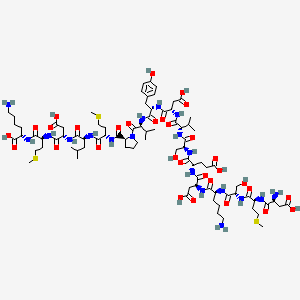

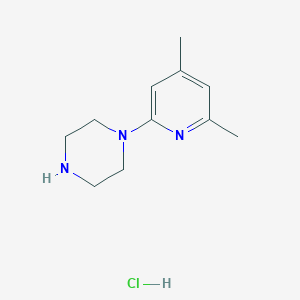

Ulipristal Acetate-d3 is a deuterated form of Ulipristal Acetate, a selective progesterone receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Ulipristal Acetate. The deuterium atoms in Ulipristal Acetate-d3 replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ulipristal Acetate-d3 involves multiple steps, starting from the precursor compounds. The key steps include:

Hydrolysis and Transformation: The precursor compound undergoes hydrolysis and transformation into an intermediate compound.

Addition Reaction: The intermediate is then subjected to an addition reaction with methyllithium or methyl Grignard reagent.

Purification: The final product is purified using a hot solvent mixture of ethanol and isopropanol

Industrial Production Methods: Industrial production of Ulipristal Acetate-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, acidity, and reaction time, to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Ulipristal Acetate-d3 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Ulipristal Acetate-d3 is widely used in scientific research, including:

Pharmacokinetic Studies: Used to trace the absorption, distribution, metabolism, and excretion of Ulipristal Acetate in biological systems.

Pharmacodynamic Studies: Used to study the effects of Ulipristal Acetate on various biological targets.

Endometriosis Research: Investigated for its effects on reactive oxygen species and proinflammatory cytokine release in endometriotic cells.

Fibroid Treatment: Studied for its antifibroid effects, especially in combination with other compounds like 1,25 Dihydroxyvitamin D3.

Wirkmechanismus

Ulipristal Acetate-d3 exerts its effects by modulating the progesterone receptor. It acts as both an antagonist and partial agonist at the progesterone receptor, inhibiting ovulation and altering the endometrium to prevent embryo implantation. The exact mechanism is still under investigation, but it is believed to involve the inhibition of follicular rupture and modulation of endometrial thickness .

Vergleich Mit ähnlichen Verbindungen

Mifepristone: Another selective progesterone receptor modulator with higher glucocorticoid activity.

Levonorgestrel: A traditional emergency contraceptive with a different mechanism of action.

Asoprisnil: A selective progesterone receptor modulator used for the treatment of uterine fibroids.

Uniqueness: Ulipristal Acetate-d3 is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies without altering its pharmacological properties. This makes it a valuable tool in scientific research for studying the behavior of Ulipristal Acetate in biological systems .

Eigenschaften

Molekularformel |

C30H37NO4 |

|---|---|

Molekulargewicht |

478.6 g/mol |

IUPAC-Name |

[(8S,11R,13S,14S,17R)-17-acetyl-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1/i4D3 |

InChI-Schlüssel |

OOLLAFOLCSJHRE-XCTYXJHZSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N(C)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@@]3(C(=O)C)OC(=O)C)[C@H]4C2=C5CCC(=O)C=C5CC4)C |

Kanonische SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine](/img/structure/B13826492.png)

![N-(3-methoxypropyl)-5-[4-(propan-2-yloxy)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B13826500.png)

![(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B13826515.png)

![(8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13826543.png)

![N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B13826546.png)

![1-[(1R,2R)-2-ethylcyclohexyl]ethanone](/img/structure/B13826559.png)